molecular formula C15H19N5O2S B1222889 N-cyclopentyl-2-[[1-(2-methoxyphenyl)-5-tetrazolyl]thio]acetamide

N-cyclopentyl-2-[[1-(2-methoxyphenyl)-5-tetrazolyl]thio]acetamide

Cat. No. B1222889
M. Wt: 333.4 g/mol
InChI Key: YLXOPANRFJQCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-[[1-(2-methoxyphenyl)-5-tetrazolyl]thio]acetamide is a member of tetrazoles.

Scientific Research Applications

Anticancer Activity

  • Synthesis and Biological Evaluation : Compounds similar to N-cyclopentyl-2-[[1-(2-methoxyphenyl)-5-tetrazolyl]thio]acetamide have been synthesized and evaluated for their anticancer activity. For instance, certain thiazole derivatives showed significant antitumor activities against human lung adenocarcinoma cells, suggesting potential in cancer therapy (Evren et al., 2019).
  • Novel Derivatives for Tumor Inhibition : Research has also focused on the synthesis of novel compounds, including 1-phenyl-4-substituted phthalazine derivatives, showing promising antitumor activities and potential as economical antitumor drugs (Xin et al., 2018).

Analgesic Activity

  • Analgesic Properties : Some acetamide derivatives, similar in structure, have been synthesized and investigated for their potential analgesic properties. These compounds exhibited significant effects in reducing pain responses in various tests, suggesting their utility in pain management (Kaplancıklı et al., 2012).

Miscellaneous Applications

  • Computational and Pharmacological Evaluation : Other research includes computational and pharmacological evaluations of heterocyclic derivatives for assessing toxicity, tumor inhibition, and antioxidant properties. This research provides insights into the broader pharmacological potential of these compounds (Faheem, 2018).
  • Gastric Antiulcer Activity : Studies have also been conducted on similar compounds for their antiulcer activity, indicating potential applications in treating gastric ulcers (Uchida et al., 1989).

properties

Product Name

N-cyclopentyl-2-[[1-(2-methoxyphenyl)-5-tetrazolyl]thio]acetamide

Molecular Formula

C15H19N5O2S

Molecular Weight

333.4 g/mol

IUPAC Name

N-cyclopentyl-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C15H19N5O2S/c1-22-13-9-5-4-8-12(13)20-15(17-18-19-20)23-10-14(21)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,16,21)

InChI Key

YLXOPANRFJQCMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3CCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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